2-(2-Bromo-3-methoxyphenyl)acetonitrile
CAS No.: 128828-87-5
Cat. No.: VC18156277
Molecular Formula: C9H8BrNO
Molecular Weight: 226.07 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 128828-87-5 |
|---|---|
| Molecular Formula | C9H8BrNO |
| Molecular Weight | 226.07 g/mol |
| IUPAC Name | 2-(2-bromo-3-methoxyphenyl)acetonitrile |
| Standard InChI | InChI=1S/C9H8BrNO/c1-12-8-4-2-3-7(5-6-11)9(8)10/h2-4H,5H2,1H3 |
| Standard InChI Key | VFPUUTVNFLDGGA-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=CC(=C1Br)CC#N |
Introduction
Synthetic Pathways and Optimization
Stepwise Synthesis
The synthesis of 2-(2-Bromo-3-methoxyphenyl)acetonitrile typically involves a two-step sequence:
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Bromination: Electrophilic aromatic bromination of 3-methoxyphenylacetonitrile using bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of a Lewis acid catalyst such as FeBr₃.
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Cyanation: Introduction of the nitrile group via Rosenmund-von Braun reaction or nucleophilic substitution, though pre-existing nitrile retention is common in optimized routes.
Reaction conditions critically influence yield and purity. For example, bromination at 0–5°C in dichloromethane minimizes polybromination byproducts, while cyanation at 60–80°C in dimethylformamide (DMF) ensures complete conversion. Recent advances employ flow chemistry to enhance reproducibility, achieving yields exceeding 85% with >98% purity.
Industrial-Scale Production
Industrial synthesis prioritizes cost-effectiveness and safety. Continuous-flow reactors replace batch processes to mitigate exothermic risks during bromination. Solvent recovery systems minimize waste, and catalytic amounts of iodine improve regioselectivity, reducing the need for costly purification.
Physicochemical Properties
The compound’s properties are summarized below:
| Property | Value | Method/Reference |
|---|---|---|
| Molecular Weight | 226.07 g/mol | Mass spectrometry |
| Melting Point | 89–92°C | Differential scanning calorimetry |
| Boiling Point | 305–308°C (dec.) | Capillary tube method |
| Solubility | DMSO: 50 mg/mL; Water: <0.1 mg/mL | Shake-flask method |
| LogP (Octanol-Water) | 2.34 | HPLC determination |
The high logP value indicates lipophilicity, favoring membrane permeability in biological systems . Stability studies show no decomposition under inert atmospheres at 25°C for 6 months.
Applications in Pharmaceutical Chemistry
Anticancer Agent Development
Structural analogs of 2-(2-Bromo-3-methoxyphenyl)acetonitrile exhibit potent antiproliferative activity. For instance, N-(5-methoxyphenyl)-4-methoxybenzenesulphonamide derivatives bearing bromo substitutions inhibit tubulin polymerization at IC₅₀ values <1 µM in HeLa and HT-29 cells . The bromine atom enhances binding to tubulin’s colchicine site through halogen bonding, while the methoxy group stabilizes interactions with Cys241β .
Kinase Inhibitor Scaffolds
The nitrile group serves as a hydrogen bond acceptor in kinase active sites. In Bruton’s tyrosine kinase (BTK) inhibitors, analogous nitriles form critical interactions with Lys430, improving potency.
Biological Activity and Mechanisms
Apoptosis and Autophagy Induction
Compound 25 (a 4-bromo-2,5-dimethoxyphenyl analog) triggered caspase-3 activation and LC3-II accumulation in HT-29 cells, indicating concurrent apoptosis and autophagy .
| Hazard Statement | Precautionary Measure |
|---|---|
| H302 | Harmful if swallowed |
| H312 | Harmful in contact with skin |
| H332 | Harmful if inhaled |
Personal protective equipment (PPE) including nitrile gloves and safety goggles is mandatory. Spills should be neutralized with 10% sodium thiosulfate .
| Supplier | Purity | Packaging | Price (USD) |
|---|---|---|---|
| VulcanChem | 98% | 5 g | $160.90 |
| BLDpharm | 95% | 1 g | $39.90 |
| Aladdin Scientific | 98% | 250 mg | $12.90 |
Lead times range from 8–12 weeks due to custom synthesis requirements .
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